2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound. It features a triazolopyrimidine core fused with a tetrahydroisoquinoline moiety, making it a unique structure with potential applications in various scientific fields. The presence of multiple functional groups, including dimethyl and dimethoxy substituents, contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps . The final step involves the condensation of the triazolopyrimidine intermediate with a suitable tetrahydroisoquinoline derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields . The process may also involve the use of eco-friendly catalysts and solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxy or dimethyl groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the dimethoxy or dimethyl positions.
Scientific Research Applications
2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[1,5-a]pyridine
Uniqueness
2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its fused triazolopyrimidine and tetrahydroisoquinoline structure. This combination of heterocyclic rings and functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21N5O2/c1-11-12(2)21-18-19-10-20-23(18)17(11)22-6-5-13-7-15(24-3)16(25-4)8-14(13)9-22/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
GJEOALYMQXWYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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